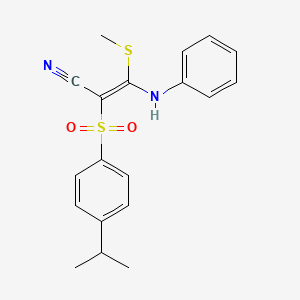![molecular formula C17H26N2O3 B2418510 N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide CAS No. 2411183-86-1](/img/structure/B2418510.png)
N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide is a complex organic molecule known for its multifaceted chemical behavior and diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is part of the benzamide family, characterized by its unique structure that includes an aziridine ring, which contributes to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide typically involves several key steps. The process begins with the preparation of the intermediate aziridine compound, followed by its coupling with a suitable benzamide precursor. Conditions such as temperature, solvent choice, and reaction time are critical to achieve high yields and purity.
Step 1: Synthesis of aziridine intermediate via cyclization reactions.
Step 2: Formation of the hydroxylated intermediate by introducing the hydroxypropan-2-yl group.
Step 3: Final coupling reaction to attach the benzamide moiety, often facilitated by catalysts like palladium or base conditions to promote nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound necessitates optimization for scalability and cost-efficiency. Common techniques include continuous flow synthesis, which ensures a steady production rate, and the use of automated reactors to control reaction parameters meticulously. Purification steps such as chromatography and crystallization are vital to meet the stringent quality standards required for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide is known to undergo a variety of chemical reactions:
Oxidation: It can be oxidized to introduce functional groups like ketones or carboxylic acids.
Reduction: The compound can be reduced to alter the oxidation state of the nitrogen or hydroxyl group.
Substitution: Both nucleophilic and electrophilic substitutions are possible due to the presence of reactive sites on the benzamide and aziridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent.
Substitution: Halogenated agents or strong nucleophiles under base conditions.
Major Products
The major products depend on the type of reaction:
Oxidation Products: Compounds with additional oxygen functionalities such as alcohols, ketones, or carboxylic acids.
Reduction Products: Simplified molecules with reduced functionalities.
Substitution Products: Modified benzamides or aziridines with new substituents.
Applications De Recherche Scientifique
N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide finds use across multiple scientific disciplines:
Chemistry: It serves as a building block for complex organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is explored for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Research investigates its pharmacological properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: It may bind to specific proteins or enzymes, altering their function.
Pathways Involved: Its activity can modulate various biochemical pathways, such as signal transduction or metabolic processes. Detailed studies are required to elucidate the exact mechanisms.
Comparaison Avec Des Composés Similaires
Compared to other benzamide derivatives, N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide stands out due to its unique structural features, particularly the aziridine ring, which imparts distinctive reactivity and biological properties.
Similar Compounds: N-(2-hydroxyethyl)-2-[[1-(2-ethylpropyl)aziridin-2-yl]methoxy]benzamide, 2-[[1-(2-butylpropyl)aziridin-2-yl]methoxy]-N-(2-phenylpropan-2-yl)benzamide.
Unique Features: The presence of the hydroxypropan-2-yl group and the specific substitution pattern on the aziridine ring make it particularly reactive and useful in targeted applications.
Propriétés
IUPAC Name |
N-[(2S)-1-hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-12(2)8-19-9-14(19)11-22-16-7-5-4-6-15(16)17(21)18-13(3)10-20/h4-7,12-14,20H,8-11H2,1-3H3,(H,18,21)/t13-,14?,19?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHOXFZIWBBVTD-CDJWAVJASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=CC=C2C(=O)NC(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)C1=CC=CC=C1OCC2CN2CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
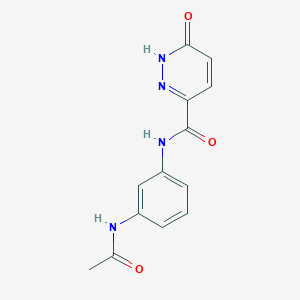
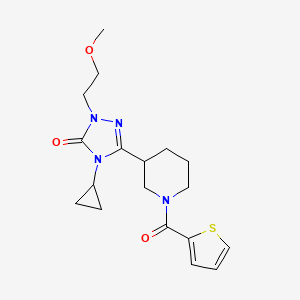
![2,5-dichloro-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}thiophene-3-carboxamide](/img/structure/B2418431.png)


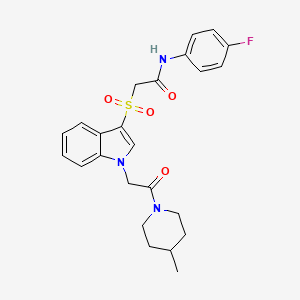
![2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418438.png)
![3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2418439.png)
![4-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B2418440.png)
![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2418442.png)
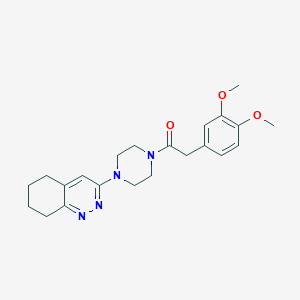
![6-(4-Fluorophenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

